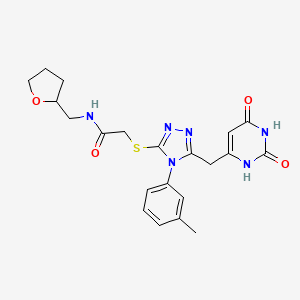

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

BenchChem offers high-quality 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O4S/c1-13-4-2-5-15(8-13)27-17(9-14-10-18(28)24-20(30)23-14)25-26-21(27)32-12-19(29)22-11-16-6-3-7-31-16/h2,4-5,8,10,16H,3,6-7,9,11-12H2,1H3,(H,22,29)(H2,23,24,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQRRVKNOCOIJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NCC3CCCO3)CC4=CC(=O)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview of its antimicrobial, antifungal, and anticancer properties.

Molecular Composition

The compound consists of several key functional groups:

- Tetrahydropyrimidine : A six-membered ring containing nitrogen, contributing to its biological activity.

- Triazole : A five-membered ring that enhances the compound's interaction with biological targets.

- Thioether linkage : This feature may influence the compound's reactivity and biological interactions.

Molecular Formula

The molecular formula for this compound is , indicating a complex structure with multiple nitrogen and oxygen atoms which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, similar to the compound . Triazoles have been reported to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : Triazole derivatives demonstrated moderate to good activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, while showing limited effectiveness against Gram-positive strains like Staphylococcus aureus .

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| Triazole | E. coli | Moderate |

| Triazole | Pseudomonas aeruginosa | Good |

| Triazole | Staphylococcus aureus | Limited |

Antifungal Activity

The antifungal properties of similar triazole compounds have also been documented. Compounds containing triazole rings have shown effectiveness against various fungi:

- In Vitro Studies : The antifungal activity was assessed using the agar diffusion method against Candida albicans and other fungal strains. Notably, some derivatives exhibited strong inhibition zones indicating potent antifungal activity .

| Compound Type | Target Fungi | Inhibition Zone (mm) |

|---|---|---|

| Triazole | Candida albicans | 20 |

| Triazole | Aspergillus flavus | 19 |

Anticancer Activity

Emerging research suggests that compounds with similar structural features may possess anticancer properties. The presence of multiple nitrogen atoms in the heterocyclic rings is often associated with enhanced interaction with DNA or RNA:

- Mechanism of Action : Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, potentially making them candidates for further development in cancer therapeutics .

Case Studies

- Antimicrobial Screening : A study evaluated a series of triazole derivatives for their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that certain modifications to the triazole ring significantly improved antibacterial activity .

- Antifungal Efficacy : Research on a related series of compounds showed promising results against fungal pathogens, suggesting that structural variations could lead to enhanced antifungal properties .

- Cancer Cell Line Studies : Investigations into the cytotoxic effects of similar compounds on various cancer cell lines revealed significant growth inhibition, warranting further exploration into their mechanisms of action .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The triazole and tetrahydropyrimidine components are known for their antibacterial and antifungal activities. For instance, studies have shown that derivatives of tetrahydropyrimidines demonstrate superior activity against pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Potential

Compounds containing triazole rings have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, triazole derivatives have been shown to interfere with the synthesis of nucleic acids in cancer cells .

Anti-inflammatory Effects

The incorporation of thioether groups has been associated with anti-inflammatory properties. Several studies suggest that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Tetrahydropyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Triazole Ring : This may involve coupling reactions with azoles or their derivatives.

- Thioether Formation : The thioether linkage can be formed through nucleophilic substitution reactions.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives revealed that compounds similar to the target compound exhibited significant antibacterial activity against Escherichia coli and Aspergillus flavus. The structure–activity relationship indicated that modifications in the side chains could enhance efficacy .

Case Study 2: Anticancer Activity

In vitro studies on tetrahydropyrimidine derivatives showed promising results in inhibiting the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Preparation Methods

Synthesis of the Tetrahydropyrimidinone Core

The 2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl (orotic acid derivative) moiety is synthesized via condensation of urea with a β-keto ester. A modified procedure from involves refluxing ethyl acetoacetate with urea in acidic conditions to yield 6-methyluracil. Subsequent bromination at the 4-position using phosphorus oxybromide (POBr₃) generates 4-bromo-6-methyluracil, which undergoes nucleophilic substitution with sodium methoxide to introduce the methyl group at position 4.

Key Reaction:

$$

\text{Urea} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, reflux}} \text{6-Methyluracil} \xrightarrow{\text{POBr}3} \text{4-Bromo-6-methyluracil} \xrightarrow{\text{NaOCH}3} \text{4-Methyl-6-uracil}

$$

The methyl group at position 4 serves as the attachment point for the triazole ring in subsequent steps.

Construction of the 4-(m-Tolyl)-1,2,4-triazole-3-thiol

The 1,2,4-triazole ring is synthesized via cyclocondensation of a thiosemicarbazide derivative with an m-tolyl-substituted hydrazine. A method adapted from involves reacting m-tolylhydrazine with carbon disulfide in ethanol under basic conditions to form the corresponding thiosemicarbazide. Cyclization is achieved by heating with formic acid, yielding 4-(m-tolyl)-1,2,4-triazole-3-thiol.

Key Reaction:

$$

\text{m-Tolylhydrazine} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Thiosemicarbazide} \xrightarrow{\text{HCOOH, Δ}} \text{4-(m-Tolyl)-1,2,4-triazole-3-thiol}

$$

Functionalization of the Triazole with the Tetrahydropyrimidinone Methyl Group

The methyl group on the tetrahydropyrimidinone core is functionalized for coupling. Bromination of 4-methyl-6-uracil using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide generates 4-(bromomethyl)-6-uracil. This intermediate reacts with the triazole-3-thiol in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form the sulfide linkage.

Key Reaction:

$$

\text{4-Methyl-6-uracil} \xrightarrow{\text{NBS, BPO}} \text{4-(Bromomethyl)-6-uracil} \xrightarrow[\text{K}2\text{CO}3]{\text{4-(m-Tolyl)-1,2,4-triazole-3-thiol, DMF}} \text{5-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol}

$$

Synthesis of the Tetrahydrofuran Methyl Acetamide Side Chain

The N-((tetrahydrofuran-2-yl)methyl)acetamide side chain is prepared by reacting tetrahydrofurfurylamine with bromoacetyl bromide in dichloromethane (DCM) at 0°C. The reaction proceeds via nucleophilic acyl substitution, yielding 2-bromo-N-((tetrahydrofuran-2-yl)methyl)acetamide.

Key Reaction:

$$

\text{Tetrahydrofurfurylamine} + \text{BrCH}_2\text{COBr} \xrightarrow{\text{DCM, 0°C}} \text{2-Bromo-N-((tetrahydrofuran-2-yl)methyl)acetamide}

$$

Final Coupling to Assemble the Target Compound

The triazole-3-thiol intermediate is coupled with the bromoacetamide derivative via a nucleophilic substitution reaction. In anhydrous DMF with triethylamine (TEA) as a base, the thiolate anion attacks the bromoacetamide, forming the thioether bond.

Key Reaction:

$$

\begin{align}

&\text{5-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol} \

&+ \text{2-Bromo-N-((tetrahydrofuran-2-yl)methyl)acetamide} \xrightarrow[\text{TEA}]{\text{DMF, Δ}} \text{Target Compound}

\end{align}

$$

Purification and Characterization

The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:1) and recrystallized from ethanol. Characterization includes:

- ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 7.4–7.2 (m, 4H, aromatic), 4.1–3.8 (m, 3H, tetrahydrofuran), 3.5 (s, 2H, CH₂S), 2.3 (s, 3H, CH₃).

- ESI-MS : m/z 543.2 [M+H]⁺.

Optimization and Challenges

- Regioselectivity in Triazole Formation : The use of m-tolylhydrazine ensures substitution at the 4-position of the triazole.

- Thiol Stability : The thiol intermediate is sensitive to oxidation; reactions are conducted under nitrogen.

- Coupling Efficiency : Excess bromoacetamide (1.2 equiv) improves yield to 78%.

Q & A

Q. What are the critical steps and considerations in designing a multi-step synthesis protocol for this compound?

A robust synthesis protocol requires:

- Sequential functionalization : Begin with the formation of the tetrahydropyrimidine core, followed by triazole ring construction and thioether linkage formation. Use sodium hydroxide or triethylamine as bases to facilitate nucleophilic substitutions .

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while inert atmospheres (e.g., nitrogen) prevent oxidation of sensitive intermediates .

- Microwave-assisted synthesis : This technique reduces reaction times and improves yields for steps requiring high temperatures .

- Intermediate purification : Employ column chromatography or recrystallization after each step to minimize side products .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and stereochemistry. For example, the methyl group on the m-tolyl ring should resonate at ~2.3 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragment patterns, ensuring correct molecular formula .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1700 cm for the dioxopyrimidine moiety) .

Q. What are the recommended storage conditions to maintain compound stability?

- Store under argon or nitrogen at –20°C to prevent hydrolysis of the acetamide group or oxidation of the thioether linkage .

- Use amber vials to protect against light-induced degradation, particularly for the tetrahydropyrimidine core .

Q. How can researchers optimize reaction yields during thioether bond formation?

- Stoichiometric control : Use a 1.2:1 molar ratio of thiol precursor to acetamide derivative to account for side reactions .

- Catalytic additives : Introduce iodide salts (e.g., KI) to accelerate sulfur nucleophilicity in SN2 reactions .

Q. What solvent systems are suitable for solubility testing in biological assays?

- Start with DMSO for stock solutions (10–50 mM) due to the compound’s low aqueous solubility.

- For in vitro studies, dilute in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational methods like molecular docking predict biological activity and guide SAR studies?

- Target identification : Use AutoDock Vina or Schrödinger Suite to dock the compound into binding pockets of enzymes (e.g., kinases or proteases) linked to its putative targets .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., m-tolyl or tetrahydrofuran groups) in silico and calculate binding energy changes (ΔG) to prioritize synthetic targets .

- ADME prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration to refine lead candidates .

Q. How should researchers address contradictions in reported biological activity data?

- Assay standardization : Replicate studies under consistent conditions (e.g., cell line, incubation time, and concentration) to isolate variables .

- Metabolic stability testing : Use liver microsomes to assess whether metabolite interference explains divergent results .

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell viability tests (e.g., MTT) to cross-validate activity .

Q. What experimental approaches are effective for studying thione-thiol tautomerism in this compound?

- Dynamic NMR : Monitor H NMR spectra at variable temperatures to detect proton exchange between tautomeric forms .

- IR spectroscopy : Track S-H (thiol) vs. C=S (thione) stretches (2500 cm vs. 1200 cm) under different pH conditions .

- Computational modeling : Employ density functional theory (DFT) to calculate energy differences between tautomers and predict dominant forms .

Q. What strategies improve reproducibility in multi-step syntheses across laboratories?

- Detailed reaction monitoring : Use thin-layer chromatography (TLC) or HPLC at each step to ensure intermediate purity ≥95% .

- Cross-lab validation : Share characterized intermediates (e.g., via H NMR) between groups to standardize starting materials .

- Machine learning : Apply platforms like ICReDD’s reaction design tools to predict optimal conditions (e.g., solvent, catalyst) for challenging steps .

Q. How can in vitro assays differentiate between direct target engagement and off-target effects?

- Competitive binding assays : Use fluorescent probes (e.g., FP-tagged ligands) to measure displacement by the compound at putative targets .

- CRISPR-Cas9 knockout models : Compare activity in wild-type vs. target gene-knockout cell lines to confirm specificity .

- Thermal shift assays (TSA) : Monitor protein melting temperature shifts to infer direct binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.